Methyl 4-formylthiazole-2-carboxylate

Description

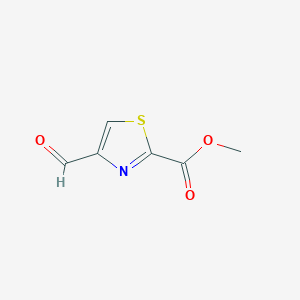

Methyl 4-formylthiazole-2-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a formyl group at position 4 and a methyl ester at position 2. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for amides and heterocyclic derivatives. Its electrophilic formyl group enables nucleophilic additions, while the ester moiety allows hydrolysis or coupling reactions.

Properties

Molecular Formula |

C6H5NO3S |

|---|---|

Molecular Weight |

171.18 g/mol |

IUPAC Name |

methyl 4-formyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)5-7-4(2-8)3-11-5/h2-3H,1H3 |

InChI Key |

ZJRNFMYWULSTGC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-Formylthiazole-2-Carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the formylation of a thiazole precursor bearing a methyl carboxylate group at the 2-position. The formyl group introduction at the 4-position can be achieved by oxidation of a hydroxymethyl intermediate or direct formylation of the thiazole ring using suitable reagents.

Method 1: Oxidation of 4-Hydroxymethyl Thiazole Derivative

One of the most documented and industrially viable routes involves the oxidation of methyl 4-hydroxymethylthiazole-2-carboxylate to this compound. This method is characterized by the following steps:

- Starting Material: Methyl 4-hydroxymethylthiazole-2-carboxylate

- Oxidizing Agents: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl) in combination with potassium bromide (KBr) and TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), or Jones reagent (chromium trioxide in sulfuric acid).

- Solvents: Dichloromethane, ethyl acetate, or biphasic aqueous-organic systems.

- Reaction Conditions: Temperature range from 0°C to 35°C; reaction times from 1 to 4 hours.

- Workup: Extraction with organic solvents, washing with aqueous sodium bicarbonate, brine, drying over sodium sulfate, and solvent removal under reduced pressure.

- Purification: Column chromatography or crystallization to achieve high purity (typically >95% by HPLC).

Example Procedure

In a biphasic system, methyl 4-hydroxymethylthiazole-2-carboxylate is dissolved in dichloromethane and stirred with sodium bicarbonate aqueous solution at 30–32°C. After cooling to 0°C, KBr and TEMPO are added, followed by slow addition of sodium hypochlorite solution over one hour at 0–2°C. The reaction progress is monitored by HPLC. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield this compound with 97–98% purity and yields ranging from 70% to 85% (based on literature patent data).

Method 2: Formylation via Direct Introduction of the Formyl Group

Alternative approaches involve direct formylation of methyl thiazole-2-carboxylate derivatives using formylating agents such as formic acid derivatives or aldehydes in the presence of catalysts or bases. This method is less commonly detailed but can be summarized as:

- Starting Material: Methyl thiazole-2-carboxylate or substituted thiazole derivatives.

- Formylating Agents: Formic acid, paraformaldehyde, or other aldehyde derivatives.

- Catalysts/Bases: Suitable Lewis acids or bases to facilitate electrophilic substitution.

- Reaction Conditions: Controlled temperature and solvent systems to optimize yield and selectivity.

- Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC).

Due to limited detailed procedural data in publicly available literature, this method is considered more exploratory and less industrially established compared to oxidation routes.

Method 3: Reduction-Oxidation Sequence from Thiazole Esters

A multi-step synthetic route involves:

- Reduction: Reduction of methyl 4-methylthiazole-2-carboxylate or its esters to the corresponding 4-hydroxymethyl derivative using sodium borohydride in the presence of aluminum chloride as a catalyst in monoglyme solvent at low temperature (-10°C to +5°C).

- Oxidation: Subsequent oxidation of the 4-hydroxymethyl intermediate to the 4-formyl compound using selective oxidants such as sodium hypochlorite/KBr/TEMPO in biphasic systems.

This method provides a commercially viable and high-yielding process with product purities exceeding 97% by HPLC, suitable for scale-up.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 4-hydroxymethylthiazole-2-carboxylate | NaOCl, KBr, TEMPO; Dichloromethane; 0–2°C; 1 hr addition | 70–85 | 97–98 | Biphasic oxidation; industrially scalable |

| 2 | Methyl thiazole-2-carboxylate derivatives | Formic acid or aldehydes; catalysts/bases; variable temps | Variable | Not well reported | Direct formylation; less documented |

| 3 | Methyl 4-methylthiazole-2-carboxylate esters | NaBH4/AlCl3 reduction; followed by NaOCl/KBr/TEMPO oxidation | 65–75 | 97–98 | Multi-step reduction-oxidation; high purity |

In-Depth Research Findings and Notes

- The oxidation of the hydroxymethyl intermediate (Method 1) is the most widely reported and industrially preferred method due to its high selectivity, yield, and purity.

- The use of sodium hypochlorite with potassium bromide and TEMPO as a catalytic system provides mild and efficient oxidation conditions, minimizing overoxidation and side reactions.

- Reaction monitoring by HPLC is critical to ensure completion and to avoid degradation of the aldehyde product.

- Purification by column chromatography or crystallization is necessary to achieve pharmaceutical-grade purity.

- The reduction-oxidation sequence (Method 3) provides a practical route starting from readily available esters, with sodium borohydride/AlCl3 serving as an effective reducing system.

- Direct formylation methods (Method 2) are less well-documented and may require further optimization for yield and selectivity.

Scientific Research Applications

Methyl 4-formylthiazole-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: The compound finds use in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-formylthiazole-2-carboxylate depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in ester groups (methyl vs. ethyl) and substituent positions (formyl at position 2 vs. 4). These variations significantly influence reactivity, solubility, and applications. Below is a comparative analysis:

Key Differences

Ester Group Effects :

- Methyl esters (e.g., this compound) are typically more volatile and hydrolytically labile than ethyl esters. This impacts shelf stability and reaction conditions.

- Ethyl esters (e.g., Ethyl 2-formylthiazole-4-carboxylate) offer enhanced lipophilicity, favoring solubility in organic solvents for coupling reactions .

Substituent Position :

- Formyl at position 4 (as in the target compound) vs. position 2 alters electronic distribution. Position 4-formyl groups may enhance electrophilicity at the thiazole ring, influencing reactivity in nucleophilic aromatic substitutions .

Synthetic Utility :

- Ethyl analogs (e.g., Ethyl 2-formylthiazole-4-carboxylate) are documented in scalable synthesis routes involving nitrile intermediates and bromoacetoacetate coupling . Methyl analogs may follow similar pathways but require optimized conditions for ester stability.

Similarity Scores :

- Computational similarity scores (0.79–0.86) reflect shared core structures but highlight functional group disparities. Lower scores for positional isomers (e.g., Methyl 2-formylthiazole-4-carboxylate) suggest reduced compatibility in target-oriented synthesis .

Q & A

Q. What is the role of Methyl 4-formylthiazole-2-carboxylate in medicinal chemistry, and how does its structure influence reactivity?

this compound is a heterocyclic scaffold with a formyl group at the 4-position and a methyl ester at the 2-position. The formyl group enhances electrophilic reactivity, enabling nucleophilic additions (e.g., condensation with amines) for structural diversification. The methyl ester acts as a directing group, stabilizing intermediates during synthesis. This dual functionality makes it valuable for designing bioactive analogs, such as kinase inhibitors or antimicrobial agents .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves cyclocondensation of thioamide precursors with α-halo carbonyl compounds. For example, reacting 4-formylthiazole-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) yields the methyl ester. Optimization includes refluxing in ethanol or methanol with catalytic HCl, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Thiazole ring protons resonate as doublets (δ 7.5–8.5 ppm). The methyl ester group shows a singlet at δ 3.8–4.0 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 197.2 g/mol) .

Q. What solvents and catalysts are optimal for functionalizing the formyl group in this compound?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the formyl group. Catalysts like piperidine or acetic acid facilitate Knoevenagel condensations with active methylene compounds (e.g., malononitrile). For reductive amination, NaBH₃CN or Pd/C under H₂ atmosphere are effective .

Advanced Research Questions

Q. How does steric hindrance from the thiazole ring influence regioselectivity in substitution reactions?

The 4-formyl and 2-ester groups create steric bulk, directing electrophilic substitution to the 5-position of the thiazole ring. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the 5-position due to reduced steric interference, confirmed by X-ray crystallography .

Q. What computational tools (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like EGFR or COX-2. For instance, analogs with electron-withdrawing substituents show enhanced binding to kinase active sites .

Q. How can crystallographic software (SHELX, ORTEP) resolve structural ambiguities in derivatives?

SHELX refines X-ray diffraction data to determine bond lengths, angles, and torsional parameters. ORTEP-III generates thermal ellipsoid plots to visualize dynamic disorder or anisotropic displacement. For example, SHELXL refinement of a brominated derivative confirmed planar geometry at the thiazole ring .

Q. What strategies address contradictory data in biological activity studies of analogs?

Structure-Activity Relationship (SAR) analysis identifies critical substituents. For inconsistent IC₅₀ values, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Adjust lipophilicity (ClogP) via ester hydrolysis or amide formation to improve membrane permeability .

Q. How do reaction conditions (temperature, solvent) impact yields in multi-step syntheses?

- Cyclization : Elevated temperatures (80–100°C) in DMF improve ring closure.

- Esterification : Methanol at reflux (65°C) with H₂SO₄ achieves >90% yield.

- Cross-coupling : Pd(PPh₃)₄ in THF/water (3:1) at 60°C minimizes side reactions .

Q. What protocols synthesize enantiomerically pure derivatives for chiral drug development?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complex) induce stereocenter formation. Resolution via chiral HPLC (Chiralpak AD-H column) separates enantiomers, confirmed by circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.